吗啉-4-羧酸

概述

描述

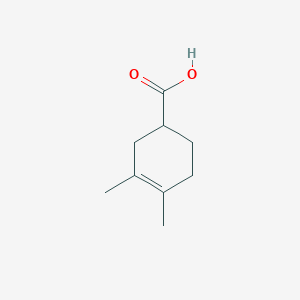

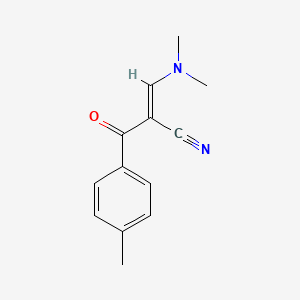

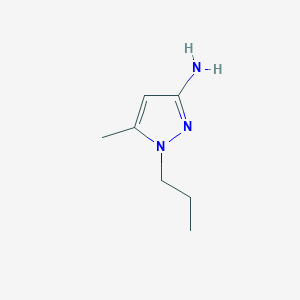

Morpholine-4-carboxylic Acid is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It has a molecular formula of C5H9NO3 and a molecular weight of 131.13000 .

Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of Morpholine-4-carboxylic Acid is represented by the formula C5H9NO3 . The compound has a molecular weight of 131.13000 .Chemical Reactions Analysis

Carboxylic acids, such as Morpholine-4-carboxylic Acid, typically undergo reactions involving protonation of the carbonyl by the acid, followed by nucleophilic attack on the carbonyl .Physical And Chemical Properties Analysis

Morpholine-4-carboxylic Acid is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 131.13000 and a molecular formula of C5H9NO3 .科学研究应用

1. 合成强效半胱氨酸蛋白酶S抑制剂

吗啉-4-羧酸在合成一种强效可逆且选择性半胱氨酸蛋白酶S抑制剂中起着至关重要的作用。这种化合物的氘标记和碳-14标记版本已经制备,展示了它在药理研究中的潜力 (Latli et al., 2012)。

2. 新型吗啉氨基酸的开发

成功合成了新型吗啉氨基酸,可作为药物化学中的紧凑模块。这些化合物可能调节药物候选物的理化性质和药代动力学特性 (Kou et al., 2017)。

3. 生物医学和光电催化应用

报道了一种非对称苯并噻吩盐的合成,它功能化了一个羧酸基团和一个吗啉单元。这种化合物对于易于稳定地锚定在金属氧化物上具有价值,并在生物医学和光电催化领域显示出潜力 (Tiravia等,2022)。

4. 吗啉衍生物的抗菌活性

吗啉-4-羧酸参与合成具有显著抗菌活性的化合物。例如,一项研究表明合成了1,2,3-三唑基吗啉-3-羧酸甲酯类似物,具有有希望的抗菌活性 (Narsimha et al., 2014)。

5. 癌症研究中的抗增殖活性

合成了吗啉-4-羧酸衍生物,并对其针对各种肿瘤细胞的抗增殖活性进行了评估。这突显了它在癌症研究和治疗中的潜力 (Al‐Ghorbani等,2017)。

6. 药物化学中的特权结构

吗啉,包括吗啉-4-羧酸,在许多药物和生物活性分子中都有应用。它在药物化学中的应用是由于其有利的性质和合成多样性,使其成为药物设计和开发中的特权结构 (Kourounakis et al., 2020)。

安全和危害

Morpholine-4-carboxylic Acid can cause irritation to the eyes, skin, nose, and respiratory system . It can also cause visual disturbance and cough . In animals, it has been shown to cause liver and kidney damage . It is recommended to prevent skin contact, prevent eye contact, and avoid ingestion and inhalation .

未来方向

A recent study describes a catalytic system for the conversion of carboxylic acids into alcohols using substoichiometric zinc acetate and N-methyl morpholine, in combination with phenylsilane as the nominal terminal reductant . This presents a potential future direction for the use of Morpholine-4-carboxylic Acid in the synthesis of alcohols .

属性

IUPAC Name |

morpholine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUHQDIOZQUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431421 | |

| Record name | Morpholine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-4-carboxylic Acid | |

CAS RN |

50881-96-4 | |

| Record name | Morpholine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。